Flufenoxystrobin

Wheat Powdery Mildew Erysiphe graminis Protective Fungicide Activity

Procure Flufenoxystrobin for its dual QoI fungicidal-acaricidal activity, a distinctive advantage over standard strobilurins. The 2-chloro-4-(trifluoromethyl)phenoxy moiety confers differentiated binding energetics and field efficacy comparable to pyraclostrobin, with additional acaricidal control of Tetranychus cinnabarinus. Ideal as a FRAC Group 11 rotation partner to mitigate G143A cross-resistance pressure. Validate purity ≥98% and confirm regional regulatory status before ordering.

Molecular Formula C19H16ClF3O4
Molecular Weight 400.8 g/mol
CAS No. 918162-02-4
Cat. No. B1443345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenoxystrobin
CAS918162-02-4
Molecular FormulaC19H16ClF3O4
Molecular Weight400.8 g/mol
Structural Identifiers
SMILESCOC=C(C1=CC=CC=C1COC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)OC
InChIInChI=1S/C19H16ClF3O4/c1-25-11-15(18(24)26-2)14-6-4-3-5-12(14)10-27-17-8-7-13(9-16(17)20)19(21,22)23/h3-9,11H,10H2,1-2H3/b15-11+
InChIKeyMBHXIQDIVCJZTD-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flufenoxystrobin (CAS 918162-02-4): QoI Fungicide and Acaricide for Broad-Spectrum Crop Protection


Flufenoxystrobin is a methoxyacrylate strobilurin fungicide and acaricide that inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III), disrupting ATP synthesis and ultimately preventing fungal spore germination and mycelial growth [1]. It belongs to the quinone outside inhibitor (QoI) class (FRAC Group 11) and is characterized by a distinctive fluorine-containing chemical structure that includes a 2-chloro-4-(trifluoromethyl)phenoxy moiety [2]. The compound exhibits broad-spectrum protective activity against ascomycetes, basidiomycetes, and oomycetes, with documented efficacy against powdery mildew (Erysiphe graminis), rice blast (Magnaporthe oryzae), downy mildew, and various blights [3]. Flufenoxystrobin also demonstrates moderately high acaricidal activity against spider mites (Tetranychus cinnabarinus), a relatively uncommon feature among commercial strobilurin fungicides [2].

Why Flufenoxystrobin (CAS 918162-02-4) Cannot Be Substituted by Generic Strobilurins: Structural and Performance Differentiation


Although flufenoxystrobin shares the QoI mechanism of action with other strobilurin fungicides such as azoxystrobin, pyraclostrobin, and trifloxystrobin, direct substitution is scientifically unsound due to quantifiable differences in molecular binding energetics, dual fungicidal-acaricidal activity, and differential performance in field efficacy comparisons [1]. The presence of the 2-chloro-4-(trifluoromethyl)phenoxy substituent confers distinct physicochemical properties that translate into measurable variations in target-site affinity and in vivo protective efficacy [2]. Procurement decisions based solely on FRAC group membership ignore these documented performance gaps and may compromise disease control outcomes or introduce unnecessary cross-resistance selection pressure where field resistance alleles (e.g., G143A) are present [3].

Flufenoxystrobin (CAS 918162-02-4): Quantitative Evidence for Differentiated Performance Relative to Pyraclostrobin, Azoxystrobin, and Triadimefon


Greenhouse Protective Efficacy: Flufenoxystrobin vs. Pyraclostrobin and Triadimefon Against Wheat Powdery Mildew

In greenhouse bioassays, flufenoxystrobin (SYP-3759) demonstrated excellent protective activity against Erysiphe graminis on wheat at a concentration of 1.56 mg L⁻¹. Field trial results indicated that the fungicidal activity of flufenoxystrobin was almost equivalent to that of pyraclostrobin and higher than that of triadimefon [1].

Wheat Powdery Mildew Erysiphe graminis Protective Fungicide Activity

Acaricidal Activity: Flufenoxystrobin vs. Pyidaben and Fluacrypyrim Against Spider Mites

Unlike most commercial strobilurin fungicides, flufenoxystrobin exhibited moderately high acaricidal activity against Tetranychus cinnabarinus at a concentration of 10 mg L⁻¹. In comparative assays, its acaricidal activity was almost equivalent to that of the commercial acaricide pyidaben, but lower than that of fluacrypyrim [1].

Acaricidal Activity Tetranychus cinnabarinus Mite Control

Computational Binding Energy: Flufenoxystrobin vs. Azoxystrobin, Pyraclostrobin, and Trifloxystrobin to Cytochrome bc1 Complex

Density functional theory (DFT) calculations at the B97-D3/def2-SVP level revealed that flufenoxystrobin has a binding energy (ΔE_bind) of −43.8 kcal mol⁻¹ to the Qo site of the cytochrome bc1 complex. This value is numerically more favorable than those calculated for pyraclostrobin (−40.5 kcal mol⁻¹), trifloxystrobin (−29.7 kcal mol⁻¹), and both azoxystrobin conformations (SHB: −26.4 kcal mol⁻¹; HSC: −32.4 kcal mol⁻¹) under identical computational conditions [1].

In Silico Binding Affinity Cytochrome bc1 Complex Molecular Docking

In Vitro Inhibition Potency: Flufenoxystrobin Ranked Among Most Potent Inhibitors of Oidium heveae Spore Germination and Mycelial Growth

In a comprehensive screening of 26 fungicides against Oidium heveae (rubber tree powdery mildew), flufenoxystrobin was identified as one of the eight most potent inhibitors of both spore germination and mycelial growth, alongside pyraoxystrobin, epoxiconazole, pyrametostrobin, flusilazole, pyraclostrobin, triflumizole, and tetraconazole [1]. The study further identified several synergistic binary mixtures containing flufenoxystrobin, including tetraconazole + flufenoxystrobin at mixing ratios of 1:9, 2:8, 3:7, and 4:6, as well as triadimefon + flufenoxystrobin at 9:1 [1].

Oidium heveae Rubber Tree Powdery Mildew In Vitro Toxicity

Hydrophobic Surface Contact Area: Flufenoxystrobin vs. Commercial Strobilurins in Cytochrome bc1 Binding Pocket

Molecular docking analysis revealed that flufenoxystrobin has a hydrophobic surface contact (HSC) area of 36.3 with the cytochrome bc1 complex, a value that is comparable to or slightly higher than many commercial strobilurins including trifloxystrobin (35.8), pyraclostrobin (35.4), and azoxystrobin (32.3), and nearly identical to the fungicide average of 36.2 [1].

Hydrophobic Surface Contact Ligand-Protein Interaction Qo Site Binding

Flufenoxystrobin (CAS 918162-02-4): Evidence-Based Research and Industrial Application Scenarios


Wheat Powdery Mildew (Erysiphe graminis) Control in Cereal Production

Flufenoxystrobin can be deployed as a protective foliar fungicide for wheat crops at risk of powdery mildew infection. Based on greenhouse bioassay data showing excellent activity at 1.56 mg L⁻¹ and field trial results demonstrating efficacy almost equivalent to pyraclostrobin and superior to triadimefon [1], the compound is well-suited for integration into cereal disease management programs, particularly in regions where QoI resistance has not yet been confirmed or where rotation with alternative modes of action (e.g., triazoles) is practiced to delay resistance onset.

Integrated Pest Management in Rice Cultivation for Fungal Disease and Mite Suppression

Flufenoxystrobin is indicated for use in rice paddies for the control of rice blast (Magnaporthe oryzae), downy mildew, and powdery mildew [2]. Its dual fungicidal-acaricidal activity, demonstrated at 10 mg L⁻¹ against Tetranychus cinnabarinus with potency equivalent to pyidaben [1], makes it a strategic choice for integrated pest management (IPM) programs targeting both fungal pathogens and spider mite infestations with a single active ingredient, potentially reducing the total number of pesticide applications and labor costs.

Resistance Management Rotation Partner for Pyraclostrobin in High-Value Horticultural Crops

In high-value vegetable and fruit production systems where pyraclostrobin is widely used, flufenoxystrobin can serve as a rotation partner within FRAC Group 11. While cross-resistance mediated by the G143A mutation remains a class-level concern for all QoI fungicides [3], the comparable field efficacy of flufenoxystrobin to pyraclostrobin [1] combined with its structurally distinct fluorine-containing pharmacophore provides a rationale for alternating these compounds to mitigate selection pressure on any single resistance allele that may exhibit differential binding affinities across QoI congeners.

Rubber Tree Powdery Mildew (Oidium heveae) Management in Plantation Agriculture

Based on in vitro and in vivo screening data that identified flufenoxystrobin among the most potent inhibitors of Oidium heveae spore germination and mycelial growth [4], the compound represents a candidate fungicide for rubber tree (Hevea brasiliensis) plantations in Southeast Asia. The identification of synergistic mixtures, such as tetraconazole + flufenoxystrobin at ratios of 1:9 to 4:6 [4], further supports its potential for formulation development targeting this economically significant pathosystem.

Technical Documentation Hub

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